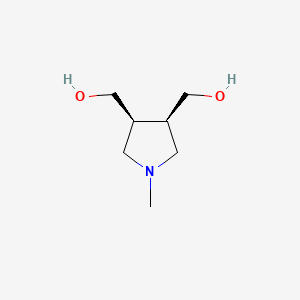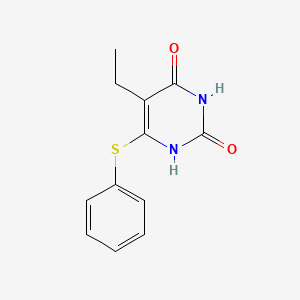
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Methylation: The methyl group is introduced at the nitrogen atom through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation of the precursor.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol can be compared with other similar compounds, such as:
3,4-Pyrrolidinedimethanol, 1-(phenylmethyl)-, (3R,4S)-rel-: This compound has a phenylmethyl group instead of a methyl group, which may result in different chemical and biological properties.
Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, which can affect their reactivity and applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(3R,4S)-4-(hydroxymethyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-2-6(4-9)7(3-8)5-10/h6-7,9-10H,2-5H2,1H3/t6-,7+ |
InChI Key |
RVSPLGLVJSTLGM-KNVOCYPGSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@@H](C1)CO)CO |
Canonical SMILES |
CN1CC(C(C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B8619394.png)

![1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B8619406.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione](/img/structure/B8619411.png)
![8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8619413.png)




![N-[1-(diphenylmethyl)-3-azetidinyl]methanesulfonamide](/img/structure/B8619442.png)



![N-[6-(3-amino-4-methylphenoxy)imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide](/img/structure/B8619461.png)
